molecular formula C24H26OS2 B14599383 4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol CAS No. 61151-08-4

4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol

Cat. No.: B14599383
CAS No.: 61151-08-4
M. Wt: 394.6 g/mol
InChI Key: GLDIXIXYLYBXNM-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol is an organic compound characterized by its unique structure, which includes a tert-butyl group and two phenylsulfanyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol typically involves the reaction of 4-tert-butylphenol with phenylsulfanyl methylating agents under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-tert-butylphenol is reacted with phenylsulfanyl methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Scientific Research Applications

4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol involves its interaction with molecular targets such as free radicals and enzymes. The phenylsulfanyl groups can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol is unique due to the presence of phenylsulfanyl groups, which enhance its antioxidant properties compared to other similar compounds. This structural feature allows it to effectively scavenge free radicals and inhibit oxidative processes .

Properties

CAS No.

61151-08-4

Molecular Formula

C24H26OS2

Molecular Weight

394.6 g/mol

IUPAC Name

4-tert-butyl-2,6-bis(phenylsulfanylmethyl)phenol

InChI

InChI=1S/C24H26OS2/c1-24(2,3)20-14-18(16-26-21-10-6-4-7-11-21)23(25)19(15-20)17-27-22-12-8-5-9-13-22/h4-15,25H,16-17H2,1-3H3

InChI Key

GLDIXIXYLYBXNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)CSC2=CC=CC=C2)O)CSC3=CC=CC=C3

Origin of Product

United States

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